molecular formula C20H16ClN3O3 B12047990 N'-[(E)-(3-chlorophenyl)methylidene]-2-hydroxy-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydroquinoline-3-carbohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]-2-hydroxy-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydroquinoline-3-carbohydrazide

Cat. No.: B12047990
M. Wt: 381.8 g/mol
InChI Key: XEDXPRKWFMBLJR-WSDLNYQXSA-N
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Description

N’-[(E)-(3-chlorophenyl)methylidene]-2-hydroxy-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydroquinoline-3-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxy group, and a dihydroquinoline moiety. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-hydroxy-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydroquinoline-3-carbohydrazide typically involves the condensation of 3-chlorobenzaldehyde with 2-hydroxy-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydroquinoline-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-chlorophenyl)methylidene]-2-hydroxy-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydroquinoline-3-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

N’-[(E)-(3-chlorophenyl)methylidene]-2-hydroxy-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydroquinoline-3-carbohydrazide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-chlorophenyl)methylidene]-2-hydroxy-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydroquinoline-3-carbohydrazide
  • N’-[(E)-(3-bromophenyl)methylidene]-2-hydroxy-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydroquinoline-3-carbohydrazide

Uniqueness

N’-[(E)-(3-chlorophenyl)methylidene]-2-hydroxy-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydroquinoline-3-carbohydrazide is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C20H16ClN3O3

Molecular Weight

381.8 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide

InChI

InChI=1S/C20H16ClN3O3/c1-2-10-24-16-9-4-3-8-15(16)18(25)17(20(24)27)19(26)23-22-12-13-6-5-7-14(21)11-13/h2-9,11-12,25H,1,10H2,(H,23,26)/b22-12+

InChI Key

XEDXPRKWFMBLJR-WSDLNYQXSA-N

Isomeric SMILES

C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC(=CC=C3)Cl)O

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC(=CC=C3)Cl)O

Origin of Product

United States

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